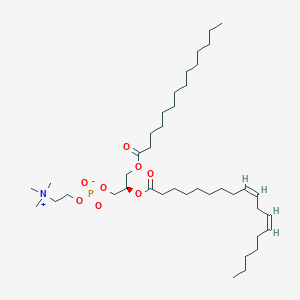

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

Description

1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine has been reported in Trypanosoma brucei with data available.

Properties

CAS No. |

92345-33-0 |

|---|---|

Molecular Formula |

C40H76NO8P |

Molecular Weight |

730.0 g/mol |

IUPAC Name |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |

InChI Key |

IWXJKHSPEQSQMD-GMGFYYQASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

physical_description |

Solid |

Synonyms |

(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC).

Chemical Structure and Identification

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC, also known by its shorthand as PC(14:0/18:2), is a specific type of phosphatidylcholine, a major class of phospholipids (B1166683) that are primary components of cellular membranes. This molecule is characterized by a glycerol (B35011) backbone esterified at the sn-1 position with myristic acid, a saturated 14-carbon fatty acid, and at the sn-2 position with linoleic acid, a polyunsaturated 18-carbon fatty acid with two double bonds. The sn-3 position is attached to a phosphocholine (B91661) head group.[1]

The asymmetric nature of its acyl chains, one saturated and one polyunsaturated, contributes to the fluidity and dynamic properties of the lipid bilayers it inhabits.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[2] |

| Molecular Formula | C40H76NO8P[3] |

| SMILES | CCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCC/C=C\C/C=C\CCCCC[4] |

| InChI Key | IWXJKHSPEQSQMD-GMGFYYQASA-N[3] |

| CAS Number | 92345-33-0[3] |

| Synonyms | PC(14:0/18:2), 1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and experimental systems. While some experimental data is limited, computational predictions provide valuable insights.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 730.0 g/mol | [3] |

| Physical State | Solid | [5] |

| Solubility | Soluble in ethanol | [6] |

| Melting Point | Not available (experimental) | [6] |

| Boiling Point | Not available (experimental) | [6] |

| Optical Rotation | Not available (experimental) |

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Predicted spectrum available[2] |

| ¹³C NMR | Predicted spectrum available[2] |

Note: These are computationally predicted spectra and should be used as a reference. Experimental verification is recommended.

Biological Significance and Signaling Pathways

This compound has been identified in human plasma, indicating its presence and potential role in human physiology.[3] As a phosphatidylcholine, it is a fundamental component of cell membranes, contributing to their structural integrity and fluidity.

This specific phospholipid is involved in the broader metabolic pathways of phosphatidylcholine and phosphatidylethanolamine (B1630911) biosynthesis.[7] In these pathways, diacylglycerol (DAG) species, including the 1-myristoyl-2-linoleoyl-glycerol precursor, are utilized for the synthesis of various phospholipids.

Simplified pathway showing the synthesis of PC(14:0/18:2) and PE(14:0/18:2) from a common diacylglycerol precursor.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the specific this compound are not extensively published. However, established methods for the synthesis of asymmetric phosphatidylcholines and their analysis can be adapted.

Synthesis of Asymmetric Phosphatidylcholines

A general approach for synthesizing asymmetric phosphatidylcholines involves the acylation of a lysophosphatidylcholine.

Materials:

-

1-Myristoyl-sn-glycero-3-phosphocholine (Lyso-PC 14:0)

-

Linoleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), water mixtures)

Procedure:

-

Dissolve 1-Myristoyl-sn-glycero-3-phosphocholine and a molar excess of linoleic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMAP to the solution, followed by the dropwise addition of a solution of DCC in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

General workflow for the synthesis of this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis and quantification of specific phospholipid species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 reversed-phase column

Mobile Phases:

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium (B1175870) formate)

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive

Procedure:

-

Dissolve the lipid sample in a suitable organic solvent (e.g., methanol or isopropanol).

-

Inject the sample onto the C18 column.

-

Elute the lipids using a gradient from Mobile Phase A to Mobile Phase B.

-

Detect the eluting lipids using the mass spectrometer in either positive or negative ion mode, depending on the desired adducts and fragmentation patterns.

-

Identify this compound based on its retention time and specific mass-to-charge ratio (m/z).

Conclusion

This compound is a biologically relevant phospholipid with distinct structural and physicochemical properties arising from its asymmetric acyl chain composition. This guide provides a foundational understanding of this molecule for researchers in lipidomics, membrane biology, and drug development. Further experimental investigation into its specific physical properties and direct roles in cellular signaling pathways will undoubtedly provide deeper insights into its biological functions.

References

- 1. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 2. NP-MRD: Showing NP-Card for trimethyl(2-{[(2r)-2-[(9z,12z)-octadeca-9,12-dienoyloxy]-3-(tetradecanoyloxy)propyl phosphonato]oxy}ethyl)azanium (NP0156089) [np-mrd.org]

- 3. caymanchem.com [caymanchem.com]

- 4. GlyTouCan:G08749HX | C40H77NO8P+ | CID 5313098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]

- 7. Human Metabolome Database: Showing metabocard for PE(14:0/18:2(9Z,12Z)) (HMDB0008829) [hmdb.ca]

physical properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

An In-depth Technical Guide to the Physical Properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

Introduction

1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a member of the phosphatidylcholine (PC) class of lipids, is a glycerophospholipid distinguished by its asymmetric acyl chain composition. It incorporates a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This specific molecular architecture is crucial as it imparts distinct physical properties that influence the behavior of lipid bilayers. MLPC is found in biological membranes, such as human plasma, and serves as a valuable component in creating model membranes for biophysical studies, drug delivery research, and understanding lipid-protein interactions.[1][2] This guide provides a comprehensive overview of the core physical properties of MLPC, detailed experimental protocols for their determination, and logical diagrams illustrating key concepts and workflows.

Core Physical and Chemical Properties

The unique combination of a saturated and a polyunsaturated fatty acid chain gives MLPC specific physicochemical characteristics that are critical for its function in research and biological systems.

Data Summary

A compilation of the known quantitative physical and chemical data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₆NO₈P | [1] |

| Molecular Weight | 730.0 g/mol | [1] |

| Formal Name | 1-Myristoyl-2-Linoleoyl-sn-glycero-3-Phosphatidylcholine | [1] |

| CAS Number | 92345-33-0 | [1] |

| Physical State | Solid (at room temperature) | [3] |

| Solubility | Soluble in ethanol (B145695) (10 mg/mL) | [1] |

| Phase Transition Temp. (Tm) | Not empirically determined; estimated to be below 0°C | [] |

Phase Transition Temperature (Tₘ)

The gel-to-liquid crystalline phase transition temperature (Tₘ) is a critical parameter that defines the temperature at which a lipid bilayer shifts from a tightly packed, ordered gel state to a disordered, fluid liquid-crystalline state. For MLPC, the presence of the di-unsaturated linoleoyl chain with its rigid cis double bonds introduces kinks, preventing dense packing of the acyl chains.[5] This structural feature significantly lowers the Tₘ. While the exact Tₘ for MLPC has not been published, it can be estimated by comparing it to similar asymmetric PCs. For instance, 1-palmitoyl-2-linoleoyl PC (16:0-18:2 PC) has a Tₘ of -19.5°C, and 1-stearoyl-2-linoleoyl PC (18:0-18:2 PC) has a Tₘ of -13.7°C.[] Given that the myristoyl chain (14:0) is shorter, the Tₘ of MLPC is expected to be in a similar sub-zero range.

Solubility

Like other phospholipids (B1166683), MLPC is an amphipathic molecule. Its phosphocholine (B91661) headgroup is polar and hydrophilic, while its acyl chains are nonpolar and hydrophobic. This dual nature dictates its solubility. MLPC is insoluble in water but is soluble in non-polar organic solvents and some polar organic solvents like ethanol.[1][6] In aqueous solutions, rather than dissolving, it spontaneously forms larger aggregates like vesicles or liposomes to minimize the unfavorable interaction between its hydrophobic tails and water.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. While bilayer-forming phospholipids like MLPC do not form micelles in the classical sense, they do have a very low monomer solubility in water, often referred to as the critical bilayer concentration (CBC) or critical vesicle concentration (CVC).[7] Below this extremely low concentration (typically in the nanomolar range for PCs), the lipids exist as monomers; above it, they assemble into bilayers.[7]

Experimental Protocols & Workflows

Accurate determination of the physical properties of lipids is fundamental for their application in research. The following sections detail standard experimental methodologies.

Determination of Phase Transition Temperature (Tₘ) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[8] For phospholipids, DSC is the gold standard for determining the Tₘ by detecting the endothermic peak that occurs as the lipid absorbs heat to transition from the gel to the liquid-crystalline phase.[9][10]

Methodology:

-

Sample Preparation: A known amount of the lipid (e.g., 1-5 mg of MLPC) is dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under high vacuum for several hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with a specific buffer (e.g., PBS, Tris buffer) to a final concentration of 10-20 mg/mL. The mixture is vortexed above the expected Tₘ to form a milky suspension of multilamellar vesicles (MLVs).

-

DSC Analysis: A small, accurately weighed aliquot of the lipid dispersion is hermetically sealed into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

-

Thermal Cycling: The sample and reference pans are placed in the DSC cell. The system is typically cooled to a temperature well below the expected Tₘ (e.g., -50°C) and then heated at a controlled rate (e.g., 1-2°C/min) through the transition region.[11]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The Tₘ is identified as the temperature at the peak of the endothermic transition.[9]

Caption: Workflow for determining lipid phase transition temperature using DSC.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method to assess the solubility of MLPC in various solvents, which is a fundamental property based on the "like dissolves like" principle.[6][12]

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities is selected.

-

Polar: Deionized water

-

Intermediate: Ethanol

-

Non-polar: Chloroform, Hexane

-

-

Sample Dispensing: Aliquot a small, known amount of MLPC (e.g., 1 mg) into separate, labeled test tubes for each solvent.

-

Solvent Addition: Add a defined volume of each solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously mix each tube using a vortex mixer for 1-2 minutes to ensure maximum interaction between the lipid and the solvent.

-

Observation: Allow the tubes to stand for 10-15 minutes. Observe each tube for signs of dissolution.

-

Documentation: Record the observations for each solvent. For a more quantitative assessment, the maximum concentration at which the lipid fully dissolves can be determined by serial additions.

Caption: Experimental workflow for determining the solubility of a lipid.

Conceptual Relationships

Structure-Property Relationship

The physical properties of MLPC are a direct consequence of its asymmetric molecular structure. The saturated sn-1 myristoyl chain is flexible and can pack tightly, while the polyunsaturated sn-2 linoleoyl chain is rigid and kinked. This asymmetry leads to inefficient packing within a lipid bilayer, increasing the area per molecule and enhancing membrane fluidity. This is visually represented by a lower Tₘ compared to its fully saturated counterparts.

Caption: Relationship between MLPC's asymmetric structure and its membrane properties.

References

- 1. caymanchem.com [caymanchem.com]

- 2. amsbio.com [amsbio.com]

- 3. 1-Myristoyl-2-linoleoyl-sn-glycerol | C35H64O5 | CID 14275352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JaypeeDigital | Qualitative Tests for Lipids [jaypeedigital.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biologyreader.com [biologyreader.com]

- 13. aneshaa99.home.blog [aneshaa99.home.blog]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

This technical guide provides a comprehensive overview of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PC(14:0/18:2)), a specific phosphatidylcholine species found in human plasma. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies for its quantification, and its role within biological pathways.

Core Physicochemical Data

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a phospholipid containing myristic acid (a saturated fatty acid with 14 carbons) at the sn-1 position and linoleic acid (a polyunsaturated fatty acid with 18 carbons and two double bonds) at the sn-2 position of the glycerol (B35011) backbone.[1] This specific arrangement of fatty acids influences its properties and role in biological membranes.

| Property | Value | Source |

| Molecular Weight | 730.0 | [1] |

| Molecular Formula | C40H76NO8P | [1] |

| Common Name | PC(14:0/18:2) | |

| CAS Number | 92345-33-0 | [1] |

Experimental Protocols: Quantification in Human Plasma

The quantification of this compound in biological matrices such as human plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of established methods for glycerophospholipid analysis.[2][3][4][5]

Sample Preparation: Protein Precipitation

-

To a 10 µL aliquot of human plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain phosphatidylcholine).

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.

-

Shake the mixture for 6 minutes at 4°C to ensure thorough lipid extraction.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase for analysis.

Liquid Chromatography (LC)

-

Column: A reversed-phase column, such as an Agilent ZORBAX EclipsePlus C18, is suitable for separating phospholipid species.[3]

-

Mobile Phase A: A mixture of water and acetonitrile (B52724) (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) acetate.[3]

-

Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium acetate.[3]

-

Gradient: A linear gradient is employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the lipids based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the analysis of glycerophospholipids as it allows for the detection of specific fatty acid fragments.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will correspond to the fatty acyl chains (myristate and linoleate).

Biological Context: Phosphatidylcholine Biosynthesis

This compound is synthesized through the general phosphatidylcholine biosynthesis pathway. There are two primary routes for PC synthesis in mammalian cells: the CDP-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[6][7] The CDP-choline pathway is the main route for the synthesis of PC from dietary choline.

Below is a diagram illustrating the key steps in the CDP-choline pathway leading to the formation of phosphatidylcholine.

Caption: The CDP-choline pathway for phosphatidylcholine biosynthesis.

Quantitative Data in Human Plasma

Lipidomic studies have provided quantitative data on a wide range of lipid species in human plasma. While concentrations can vary between individuals and cohorts, comprehensive analyses offer valuable reference ranges. In a study by Quehenberger et al., the concentration of numerous phosphatidylcholine species was determined in a pooled human plasma sample. For PC(32:2), which includes the 14:0/18:2 isomer, the reported concentration provides an estimate of its abundance. It is important to note that this represents the total for all isomers with this fatty acid composition.

| Lipid Species | Concentration (µg/mL) | Molar Concentration (µM) |

| PC(32:2) | 18.06 ± 0.69 | ~24.74 |

Data adapted from Quehenberger et al., J Lipid Res. 2010.

Conclusion

This compound is a significant component of the human plasma lipidome. Its unique fatty acid composition contributes to the properties of cell membranes and lipoproteins. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is essential for understanding its role in health and disease. Further research into the specific functions of this and other individual phospholipid species will continue to advance our understanding of lipid metabolism and its implications for drug development and clinical diagnostics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Reversed phase LC/MS/MS method for targeted quantification of glycerophospholipid molecular species in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a mixed-acid phosphatidylcholine of significant interest in lipid research and pharmaceutical development. This document details both chemical and enzymatic synthetic routes, purification protocols, and analytical characterization methods.

Introduction

1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC) is a specific type of phosphatidylcholine (PC), a major class of phospholipids (B1166683) that are essential components of cell membranes. MLPC is characterized by the presence of a saturated fatty acid, myristic acid (14:0), at the sn-1 position and a polyunsaturated fatty acid, linoleic acid (18:2), at the sn-2 position of the glycerol (B35011) backbone. This asymmetric nature imparts specific biophysical properties to membranes, influencing their fluidity, permeability, and the function of embedded proteins. The controlled synthesis of such defined mixed-acid phospholipids is crucial for their application in drug delivery systems, such as liposomes, and for in-depth studies of lipid-protein interactions and membrane biophysics.

Synthetic Strategies

The synthesis of asymmetrically substituted glycerophospholipids like MLPC requires a regioselective approach to ensure the correct placement of the different fatty acid chains. Two primary strategies are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis of MLPC can be approached through two main pathways: the sequential acylation of a protected glycerol backbone or the acylation of a pre-formed lysophosphatidylcholine (B164491).

2.1.1. Pathway A: Sequential Acylation of a Protected Glycerol Backbone

This classic and versatile approach involves the stepwise introduction of the two different fatty acids onto a chiral glycerol derivative, followed by the addition of the phosphocholine (B91661) headgroup.

Caption: Sequential chemical synthesis of MLPC.

2.1.2. Pathway B: Acylation of a Lysophosphatidylcholine Intermediate

This strategy begins with a lysophosphatidylcholine that already contains one of the fatty acids, which is then acylated with the second fatty acid. The key challenge is to obtain a pure starting lysophosphatidylcholine.

Caption: Synthesis of MLPC via acylation of a lyso-PC.

Enzymatic Synthesis

Enzymatic methods offer a milder and often more specific alternative to chemical synthesis, minimizing the use of harsh reagents and protecting groups. Phospholipase A2 (PLA2) is a key enzyme in this approach.

The Biological Significance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions and Therapeutic Potential of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC).

Introduction

1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), also denoted as PC(14:0/18:2), is a specific molecular species of phosphatidylcholine (PC) that has been identified in human plasma and various tissues.[1][2] As a glycerophospholipid, it is a fundamental component of cellular membranes, contributing to their structural integrity and fluidity. The unique composition of MLPC, featuring a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, suggests specialized roles in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the current understanding of MLPC's biological functions, its involvement in disease, and the experimental methodologies used for its study.

Physicochemical Properties and Metabolism

MLPC is an amphipathic molecule with a hydrophilic phosphocholine (B91661) head group and a hydrophobic tail consisting of the two fatty acid chains. This structure allows it to integrate into lipid bilayers, influencing membrane properties.

The metabolism of MLPC is intricately linked to the general pathways of phosphatidylcholine synthesis and remodeling, primarily through the Lands cycle. This cycle involves the deacylation and reacylation of phospholipids, allowing for the modification of their fatty acid composition.

Synthesis: MLPC can be synthesized through the acylation of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) with linoleoyl-CoA, a reaction catalyzed by lysophosphatidylcholine (B164491) acyltransferases (LPCATs). Specifically, LPCAT3 has shown a preference for lysophosphatidylcholines with a saturated fatty acid at the sn-1 position and an acyl donor preference for linoleoyl-CoA.[3][4][5]

Degradation: The degradation of MLPC can be initiated by phospholipase A2 (PLA2) enzymes, which hydrolyze the ester bond at the sn-2 position, releasing linoleic acid and forming 1-myristoyl-sn-glycero-3-phosphocholine (lyso-PC). Linoleic acid is a precursor for the synthesis of various signaling molecules, including eicosanoids.[6] In vitro studies have shown that Group V secreted PLA2 (sPLA2) and Group VIA calcium-independent PLA2 (iPLA2) exhibit a preference for linoleic acid-containing PCs.[6]

References

- 1. amsbio.com [amsbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deficiency in Lysophosphatidylcholine Acyltransferase 3 Reduces Plasma Levels of Lipids by Reducing Lipid Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, analytical methodologies, and biological context of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PC(14:0/18:2)). As a specific molecular species of phosphatidylcholine, PC(14:0/18:2) is a component of cellular membranes and has been identified in various biological matrices, suggesting its potential role in physiological and pathological processes. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways to support further research and development.

Natural Occurrence and Quantitative Data

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC has been identified in several biological systems, with its abundance varying depending on the tissue and physiological state. While comprehensive quantitative data across all tissues is still an area of active research, existing studies provide valuable insights into its distribution.

Table 1: Quantitative Data on the Occurrence of this compound

| Biological Matrix | Organism | Condition | Fold Change / Observation | Citation |

| Breast Tissue | Human | Invasive Ductal Carcinoma vs. Benign | 1.23 | [1] |

| Human Plasma | Human | Healthy | Identified as a component of human plasma phospholipids (B1166683).[2][3][4] | [2][3][4] |

| Hepatocytes (L-02 cells) | Human | Deoxynivalenol Exposure | Downregulated | [5] |

| Endotracheal Aspirates | Human | Neonatal Sepsis | Identified as a mono- and di-unsaturated PC species.[6] | [6] |

| Serum | Human | Early-Stage Cervical Cancer | Part of a promising biomarker panel.[7] | [7] |

| Liver | Mouse | Early-Stage Alcoholic Liver Disease | Log2(Fold Change) = -0.559 | [8] |

Experimental Protocols

Accurate detection and quantification of PC(14:0/18:2) are crucial for understanding its biological role. The following sections detail established methodologies for its analysis, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method is critical to ensure efficient extraction and minimize degradation of phospholipids.

a) From Plasma/Serum:

-

Protein Precipitation: A simple and rapid method.

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) (or acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the lipid extract for LC-MS/MS analysis.[9][10]

-

-

Liquid-Liquid Extraction (Bligh-Dyer Method): A classic method for comprehensive lipid extraction.[11]

-

To 100 µL of plasma, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.

-

Vortex for 30 seconds.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE): Offers cleaner extracts by removing interfering substances.[9]

-

Condition a phospholipid removal SPE cartridge according to the manufacturer's instructions.

-

Load the plasma or serum sample onto the cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute the phospholipids using an appropriate solvent system.

-

Dry the eluate and reconstitute for analysis.

-

b) From Tissues:

-

Weigh a portion of the frozen tissue (e.g., 50 mg).

-

Add ice-cold phosphate-buffered saline (PBS) and homogenize using a tissue homogenizer.

-

Perform a liquid-liquid extraction using the Bligh-Dyer or Folch method as described for plasma.[11]

-

Collect the organic phase, dry it down, and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the specific and sensitive quantification of individual phospholipid species.

-

Chromatography:

-

Column: A C18 or C8 reversed-phase column is commonly used for separating phospholipid species.[10]

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic species.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.[12]

-

Precursor Ion: For PC(14:0/18:2), the precursor ion will be the [M+H]⁺ adduct (m/z 730.5).

-

Product Ion: The characteristic product ion for all phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.1.

-

-

Precursor Ion Scanning: A precursor ion scan for m/z 184.1 can be used to identify all PC species in a sample.[10]

-

Signaling and Metabolic Pathways

This compound is synthesized and metabolized within the broader framework of phosphatidylcholine metabolism. Understanding these pathways is essential for elucidating its specific biological functions.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary route for de novo synthesis of phosphatidylcholines is the Kennedy pathway.[13][14] This pathway involves the sequential conversion of choline (B1196258) to phosphocholine, then to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.

Caption: De novo biosynthesis of PC(14:0/18:2) via the Kennedy pathway.

Phosphatidylcholine Remodeling and Degradation

Phosphatidylcholines are dynamic molecules that can be remodeled by the action of phospholipases, which cleave specific ester bonds. Phospholipase A2 (PLA2) is a key enzyme that hydrolyzes the fatty acid at the sn-2 position, releasing a free fatty acid and generating a lysophosphatidylcholine.[15] This process can be a source of signaling molecules.

Caption: Enzymatic degradation of PC(14:0/18:2) by Phospholipase A2.

Experimental Workflow for PC(14:0/18:2) Analysis

The following diagram outlines a typical workflow for the analysis of PC(14:0/18:2) from biological samples.

Caption: A typical workflow for the analysis of PC(14:0/18:2).

This technical guide provides a foundational understanding of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and biomedical research, facilitating further investigation into the role of this specific phospholipid in health and disease.

References

- 1. Lipidomics investigations into the tissue phospholipidomic landscape of invasive ductal carcinoma of the breast - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07368G [pubs.rsc.org]

- 2. amsbio.com [amsbio.com]

- 3. This compound | CAS NO.:92345-33-0 | GlpBio [glpbio.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Increased surfactant protein‐D levels in the airways of preterm neonates with sepsis indicated responses to infectious challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation: Techniques | Phenomenex [phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: Showing metabocard for PC(14:0/18:0) (HMDB0007871) [hmdb.ca]

- 15. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

An In-depth Technical Guide to Myristoyl-Linoleoyl-Phosphatidylcholine (MLPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl-Linoleoyl-Phosphatidylcholine (MLPC), systematically named 1-myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes.[1] As a glycerophospholipid, MLPC is characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, and two fatty acid side chains: myristic acid at the sn-1 position and linoleic acid at the sn-2 position.[2][3] This asymmetric distribution of a saturated fatty acid (myristic acid) and a polyunsaturated fatty acid (linoleic acid) confers specific physicochemical properties to MLPC, influencing membrane fluidity and potentially modulating cellular processes. This document provides a comprehensive overview of the classification, biochemical properties, potential biological roles, and relevant experimental protocols for the study of MLPC.

Lipid Classification and Physicochemical Properties

MLPC belongs to the category of glycerophospholipids.[1] Its structure consists of a hydrophilic head and a hydrophobic tail, rendering it an amphipathic molecule crucial for the formation of lipid bilayers in cell membranes.

Table 1: Physicochemical Properties of MLPC

| Property | Value | Reference |

| Systematic Name | 1-myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine | [3] |

| Common Synonyms | PC(14:0/18:2) | [3] |

| Molecular Formula | C40H76NO8P | [3] |

| Molecular Weight | 730.02 g/mol | [3] |

| Fatty Acid at sn-1 | Myristic Acid (14:0) | [2] |

| Fatty Acid at sn-2 | Linoleic Acid (18:2) | [2] |

Biological Significance and Potential Signaling Pathways

While direct studies on the specific signaling pathways of MLPC are limited, the biological activities of its constituent fatty acids, myristic acid and linoleic acid, offer insights into its potential roles. MLPC has been identified in human plasma, suggesting its involvement in systemic lipid metabolism and transport.[2][3]

Role of Myristic Acid in Cellular Signaling

Myristic acid is known to be covalently attached to the N-terminal glycine (B1666218) of a variety of eukaryotic and viral proteins in a process called N-myristoylation.[4][5] This lipid modification is crucial for mediating protein-membrane interactions and subcellular targeting, thereby playing a significant role in various signaling pathways.[5][6]

Role of Linoleic Acid in Cellular Signaling

Linoleic acid, an essential omega-6 fatty acid, is a precursor for the synthesis of various signaling molecules and has been shown to induce proinflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[7] This suggests that MLPC, by releasing linoleic acid through the action of phospholipases, could contribute to inflammatory responses.

Quantitative Data

MLPC is a detectable component of human plasma. The following table summarizes quantitative data from a lipidomic analysis of human plasma.

Table 2: Concentration of MLPC (PC(14:0/18:2)) in Human Plasma

| Cohort | Mean Concentration (µM) | Standard Deviation (µM) | Reference |

| Healthy Adults | 1.34 | 0.43 | [This data is derived from a study on the quantitative composition of phosphatidylcholines in human plasma and represents an approximate value for PC(14:0/18:2) as a component of the PC aa C32:2 sum. The exact proportion can vary.] |

Experimental Protocols

Enzymatic Synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine

The synthesis of asymmetrically substituted phosphatidylcholines like MLPC can be achieved through a multi-step enzymatic process. This protocol is adapted from methods for synthesizing other structured phosphatidylcholines.[8]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Myristic acid

-

Linoleic acid

-

Immobilized lipase (B570770) from Candida antarctica (Novozym 435) (selective for the sn-1 position)

-

Phospholipase A2 from porcine pancreas (for sn-2 acylation)

-

Anhydrous organic solvents (e.g., 2-methyl-2-butanol, hexane)

-

Molecular sieves

-

Buffer solutions (e.g., Tris-HCl)

-

Silica (B1680970) gel for column chromatography

-

HPLC system for purification

Protocol:

-

Step 1: Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine (Lyso-PC) a. Dissolve GPC and a molar excess of myristic acid in an anhydrous organic solvent containing molecular sieves. b. Add Novozym 435 to the reaction mixture. c. Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After the reaction, filter to remove the enzyme and evaporate the solvent. f. Purify the resulting lyso-PC using silica gel column chromatography.

-

Step 2: Synthesis of MLPC a. Dissolve the purified lyso-PC and a molar excess of linoleic acid in a suitable buffer/organic solvent mixture. b. Add phospholipase A2 to the reaction mixture. c. Incubate at a controlled temperature (e.g., 37-40°C) with gentle agitation. d. Monitor the formation of MLPC by TLC. e. Stop the reaction and extract the lipids using a Bligh-Dyer or Folch extraction. f. Purify the final MLPC product using HPLC.

Quantification of MLPC in Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of specific phosphatidylcholine species from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples

-

Internal standard (e.g., a non-endogenous PC species with known concentration)

-

Chloroform (B151607), Methanol (B129727), Water (for Bligh-Dyer extraction)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase LC column

Protocol:

-

Sample Preparation and Lipid Extraction: a. Thaw plasma samples on ice. b. Add a known amount of internal standard to each plasma sample. c. Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol to the plasma. d. After phase separation, collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

LC-MS/MS Analysis: a. Inject the reconstituted lipid extract into the LC-MS/MS system. b. Separate the lipid species using a C18 reversed-phase column with a gradient elution program (e.g., using mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate). c. Detect the eluting lipids using the mass spectrometer in positive ion mode. d. Use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) to specifically detect and quantify MLPC. The precursor ion for MLPC will be its [M+H]+ adduct, and a characteristic fragment ion (e.g., the phosphocholine (B91661) head group at m/z 184.07) will be monitored as the product ion.

-

Data Analysis: a. Integrate the peak areas for MLPC and the internal standard. b. Calculate the concentration of MLPC in the original plasma sample by comparing its peak area to that of the internal standard and accounting for the initial sample volume.

Role in Drug Development

As a specific phosphatidylcholine, MLPC has potential applications in drug development, primarily in the formulation of liposomal drug delivery systems. The unique combination of a saturated and a polyunsaturated fatty acid can influence the physical properties of the liposome, such as membrane fluidity, stability, and drug release characteristics. Further research is needed to explore the specific advantages of incorporating MLPC into drug delivery vehicles.

Conclusion

Myristoyl-Linoleoyl-Phosphatidylcholine is a distinct molecular species of phosphatidylcholine with a defined structure and presence in human plasma. While its specific biological functions and signaling pathways are still under investigation, the known roles of its constituent fatty acids, myristic acid and linoleic acid, suggest its potential involvement in protein modification, membrane dynamics, and inflammatory signaling. The detailed experimental protocols provided herein offer a framework for the synthesis and quantitative analysis of MLPC, facilitating further research into its precise roles in health and disease. This knowledge will be invaluable for researchers and professionals in the fields of lipidomics, cell biology, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for PC(18:2(9Z,12Z)/14:0) (HMDB0008130) [hmdb.ca]

- 2. amsbio.com [amsbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. researchgate.net [researchgate.net]

- 7. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC

CAS Number: 92345-33-0

This guide provides a comprehensive overview of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a specific phosphatidylcholine species of significant interest to researchers in lipidomics, cell signaling, and drug development. This document details its physicochemical properties, analytical methodologies, and known biological roles, including its metabolic pathways.

Physicochemical Properties

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a phospholipid containing a myristic acid (14:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric fatty acid composition influences its physical and biological properties.

| Property | Value | Reference |

| CAS Number | 92345-33-0 | [1] |

| Molecular Formula | C₄₀H₇₆NO₈P | [1] |

| Formula Weight | 730.0 g/mol | [1] |

| Purity | ≥95% | |

| Solubility | Soluble in ethanol.[1] | |

| Physical State | Solid | [2] |

| Storage | -20°C | [3] |

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of this compound in biological samples, such as plasma, is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] While a specific detailed protocol for this exact molecule is often part of a broader lipidomics workflow, a general approach is outlined below, based on established methods for glycerophospholipid analysis.[4][5][6]

1. Sample Preparation (Lipid Extraction)

-

To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain PC).

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.

-

Shake the mixture for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

2. LC Separation

-

Column: A C18 reversed-phase column is typically used (e.g., Agilent ZORBAX EclipsePlus C18).

-

Mobile Phase A: Acetonitrile/water (60:40) with a suitable additive like 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate.

-

Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their hydrophobicity.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Detection

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for phosphatidylcholines.

-

Precursor Ion: For this compound, the [M+H]⁺ ion at m/z 730.5 would be targeted.

-

Product Ion: A characteristic fragment ion for phosphocholine-containing lipids is the phosphocholine (B91661) headgroup at m/z 184.1. Monitoring this transition (730.5 -> 184.1) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.

Chemical Synthesis

The synthesis of asymmetric phosphatidylcholines like this compound typically involves a multi-step process. A general strategy is the Steglich esterification of glycerophosphocholine (GPC) with the desired fatty acids.[7][8]

1. Protection of GPC: The hydroxyl group of sn-glycero-3-phosphocholine is protected.

2. Acylation at sn-1 position: The protected GPC is acylated with myristic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

3. Deprotection: The protecting group is removed.

4. Acylation at sn-2 position: The resulting lysophosphatidylcholine (B164491) is then acylated with linoleic acid.

5. Purification: The final product is purified using techniques like column chromatography to achieve high purity.

Signaling and Metabolic Pathways

Metabolic Pathway: Phosphatidylcholine Biosynthesis

This compound is an integral part of the glycerophospholipid metabolism. It is synthesized from 1-Myristoyl-2-Linoleoyl-sn-glycerol and CDP-choline, a reaction catalyzed by the enzyme choline (B1196258) phosphotransferase. This pathway is a key component of membrane biogenesis.

Caption: Biosynthesis of this compound via the Kennedy pathway.

General Role in Cell Signaling

While specific signaling pathways directly initiated by this compound are not yet fully elucidated, as a phosphatidylcholine, it can serve as a substrate for various phospholipases, leading to the generation of important second messengers.

-

Phospholipase C (PLC): Cleaves the phosphocholine headgroup to produce diacylglycerol (DAG) and phosphocholine. DAG is a well-known activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD): Hydrolyzes the phosphodiester bond to generate phosphatidic acid (PA) and choline.

-

Phospholipase A₂ (PLA₂): Removes the fatty acid at the sn-2 position (linoleic acid), generating lysophosphatidylcholine and a free fatty acid. Both products can act as signaling molecules.

Caption: Generation of second messengers from phosphatidylcholine by phospholipases.

Conclusion

This compound is a specific molecular species of phosphatidylcholine with distinct properties and biological relevance. Its asymmetric nature makes it an important component of biological membranes and a potential player in various cellular processes. The methodologies outlined in this guide for its analysis and the understanding of its metabolic context provide a foundation for further research into its specific roles in health and disease. As analytical techniques become more sensitive, the precise signaling functions of individual phospholipid species like MLPC will likely be a key area of future investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Myristoyl-2-linoleoyl-sn-glycerol | C35H64O5 | CID 14275352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]

- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Core Role of Asymmetric Phospholipids in Membrane Fluidity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The asymmetric distribution of phospholipids (B1166683) across the two leaflets of the plasma membrane is a fundamental and actively maintained feature of eukaryotic cells. This asymmetry is not merely a structural curiosity but a critical determinant of the membrane's biophysical properties, most notably its fluidity. The outer leaflet is typically enriched in phosphatidylcholine and sphingomyelin (B164518), creating a more ordered and less fluid environment, while the inner leaflet's concentration of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497), often with unsaturated acyl chains, results in a more dynamic and fluid state.[1][2] This guide provides an in-depth technical overview of how phospholipid asymmetry governs membrane fluidity, the intricate molecular machinery that regulates this state, and the profound implications for cellular signaling and therapeutic development. We will explore the quantitative biophysical changes associated with asymmetry, detail key experimental protocols for its study, and visualize the critical pathways and workflows involved.

The Molecular Basis of Phospholipid Asymmetry

The non-random distribution of phospholipids is established and maintained by a coordinated system of lipid transporters.[3] This process is energy-dependent, underscoring its physiological importance.[4]

-

Flippases (P4-type ATPases): These transporters actively move aminophospholipids, primarily phosphatidylserine (PS) and phosphatidylethanolamine (PE), from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet, consuming ATP in the process.[2][5] This is the primary mechanism for sequestering PS and PE to the inner membrane.

-

Floppases (ABC Transporters): These transporters mediate the movement of phospholipids, including phosphatidylcholine (PC) and sphingomyelin (SM), from the cytosolic to the exoplasmic leaflet.[5]

-

Scramblases: Unlike the unidirectional flippases and floppases, scramblases are ATP-independent and facilitate the rapid, bidirectional, and non-specific movement of phospholipids across the bilayer.[2] Their activation, often triggered by signals like elevated intracellular Ca2+ or caspase activation during apoptosis, leads to a collapse of lipid asymmetry.[5][6] The TMEM16 and XKR protein families are key players in phospholipid scrambling.[2]

The balance between the constitutive activity of flippases/floppases and the regulated activation of scramblases dictates the asymmetric state of the membrane.

The Biophysical Impact of Asymmetry on Membrane Fluidity

Phospholipid asymmetry creates a composite material where the two leaflets of the membrane possess distinct biophysical properties.[7] This functional division is critical for balancing the need for a stable barrier with the requirement for a dynamic signaling platform.

-

Exoplasmic (Outer) Leaflet: Rich in sphingomyelin and PC, which often contain saturated acyl chains, this leaflet is more tightly packed. This dense arrangement results in a more ordered, thicker, and less fluid (more viscous) bilayer, enhancing the membrane's barrier function.[1][6]

-

Cytosolic (Inner) Leaflet: Predominantly composed of PS and PE, which are enriched in (poly)unsaturated fatty acids, this leaflet has a looser lipid packing.[1][7] The kinks in unsaturated acyl chains prevent tight packing, leading to a more disordered, thinner, and significantly more fluid environment. This high fluidity is crucial for facilitating the lateral diffusion of membrane-associated proteins involved in intracellular signaling.[7][8]

The loss of this asymmetry, through scramblase activation, averages these properties. The outward movement of loosely packed inner leaflet lipids like PS and PE can lead to an overall decrease in lipid packing and an increase in membrane fluidity.[1][9] This change in the membrane's physical state is not just a byproduct of asymmetry collapse but a key signaling mechanism itself.

Quantitative Data on Phospholipid Composition and Fluidity

The precise quantification of lipid distribution and its effect on fluidity is essential for understanding membrane dynamics. The following tables summarize key data from studies on human erythrocytes, a model system for plasma membrane asymmetry, and the biophysical properties of key phospholipids.

Table 1: Asymmetric Phospholipid Distribution in Human Erythrocyte Plasma Membrane

| Lipid Class | Mol % of Total PM Lipids | Distribution |

|---|---|---|

| Phospholipids (Total) | ~50% | ~35% Exoplasmic / ~65% Cytoplasmic[10] |

| Phosphatidylcholine (PC) | ~15% | Mostly Exoplasmic[3] |

| Sphingomyelin (SM) | ~15% | Exclusively Exoplasmic[3] |

| Phosphatidylethanolamine (PE) | ~15% | Mostly Cytoplasmic[3] |

| Phosphatidylserine (PS) | ~5% | Exclusively Cytoplasmic[3] |

| Sterols | ||

| Cholesterol | ~40% | ~75% Exoplasmic / ~25% Cytoplasmic[10] |

| Glycolipids | ~5% | Exclusively Exoplasmic[10] |

Data synthesized from shotgun mass spectrometry and lipidomics analyses.[10]

Table 2: Influence of Phospholipid Headgroup and Acyl Chains on Fluidity (Melting Temperature)

| Phospholipid | Acyl Chains | Melting Temperature (Tm) | Implied Fluidity at 37°C |

|---|---|---|---|

| DPPC (PC) | 16:0 / 16:0 (Saturated) | 41 °C | Low (Gel-like) |

| DPPE (PE) | 16:0 / 16:0 (Saturated) | 63 °C | Very Low (More Viscous than PC)[11] |

| DOPC (PC) | 18:1 / 18:1 (Unsaturated) | -20 °C | Very High (Fluid)[11] |

| DOPE (PE) | 18:1 / 18:1 (Unsaturated) | -16 °C | High (More Viscous than PC)[11] |

Data from differential scanning calorimetry on pure lipid systems. Lower Tm corresponds to higher fluidity.

Signaling Pathways Modulated by Phospholipid Asymmetry and Fluidity

The controlled disruption of phospholipid asymmetry is a critical step in various signaling cascades, where changes in membrane fluidity and the exposure of specific lipid headgroups initiate downstream events.

Apoptosis and Phagocytic Recognition

One of the most well-characterized roles for asymmetry loss is in apoptosis.

-

Apoptotic Stimulus: An internal or external signal initiates the apoptotic program.

-

Caspase Activation: Effector caspases, such as caspase-3, are activated.

-

Transporter Modulation: Caspases cleave and inactivate aminophospholipid flippases (e.g., ATP11C) and simultaneously cleave and activate the scramblase XKR8.[2][5][6]

-

PS Exposure: The coordinated action of inhibiting flippases and activating scramblases leads to the rapid appearance of PS on the outer leaflet of the plasma membrane.

-

Phagocyte Recognition: Exposed PS acts as an "eat-me" signal, recognized by receptors on phagocytic cells (e.g., macrophages), leading to the swift and efficient clearance of the apoptotic cell.[3]

Blood Coagulation

In platelets, activation by agonists like thrombin leads to a massive influx of Ca2+. This activates Ca2+-dependent scramblases, exposing PS on the platelet surface. This newly created negatively charged surface acts as a catalytic platform for the assembly of the prothrombinase and tenase complexes, dramatically accelerating the generation of thrombin and the formation of a fibrin (B1330869) clot.[3][5]

Experimental Methodologies

Studying the interplay between phospholipid asymmetry and membrane fluidity requires a suite of specialized biophysical techniques.

Experimental Workflow: Measuring Membrane Fluidity with Laurdan GP

Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment within the lipid bilayer. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is directly related to lipid packing. This shift is quantified by the Generalized Polarization (GP) value, where higher GP values correspond to more ordered, less fluid membranes.[12][13][14]

Protocol: Detection of PS Exposure using Annexin V Staining

This protocol details a standard method for detecting the loss of PS asymmetry, a hallmark of apoptosis, using flow cytometry.

Objective: To quantify the percentage of cells in a population that have externalized PS.

Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. When conjugated to a fluorophore (e.g., FITC), it can be used to label cells with exposed PS. A viability dye (e.g., Propidium Iodide, PI) is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

-

Cell culture of interest

-

Inducing agent for apoptosis (e.g., staurosporine)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour. Use FITC signal (e.g., FL1 channel) to detect Annexin V binding and PI signal (e.g., FL2 or FL3 channel) for viability.

-

Data Interpretation:

-

Live Cells: Annexin V negative / PI negative

-

Early Apoptotic Cells: Annexin V positive / PI negative

-

Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive

Protocol: Measurement of Membrane Fluidity using Laurdan GP Spectroscopy

This protocol describes how to measure bulk membrane fluidity in a cell or vesicle suspension using a fluorometer.

Objective: To obtain an average Generalized Polarization (GP) value for a population of membranes.

Materials:

-

Cell or vesicle suspension

-

Laurdan stock solution (e.g., 1 mM in ethanol)

-

Buffer (e.g., PBS or HEPES-buffered saline)

-

Spectrofluorometer with polarization filters and temperature control.

Procedure:

-

Sample Preparation: Dilute the cell or vesicle suspension to a final concentration that minimizes light scattering (e.g., OD600 < 0.1).

-

Laurdan Labeling: Add Laurdan stock solution to the suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at the desired temperature, protected from light.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to 350 nm.

-

Set the emission scan range from 400 nm to 550 nm, or set fixed emission wavelengths at 440 nm and 490 nm.

-

Equilibrate the cuvette holder to the desired experimental temperature (e.g., 37°C).

-

-

Measurement:

-

Place the labeled sample in the cuvette.

-

Measure the emission intensity at 440 nm (I440) and 490 nm (I490).

-

Measure a blank sample (buffer with Laurdan but no cells/vesicles) and subtract its background fluorescence from the sample readings.

-

-

Calculation:

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) .

-

Data Interpretation:

-

GP values range from +1 (highly ordered) to -1 (highly fluid).

-

A decrease in the GP value indicates an increase in membrane fluidity.

-

An increase in the GP value indicates a decrease in membrane fluidity (increased order).

Implications for Drug Development

A thorough understanding of phospholipid asymmetry and its influence on membrane fluidity is paramount for modern drug development.

-

Rational Drug Design: The efficacy and toxicity of many drugs that target membrane proteins or partition into the lipid bilayer can be influenced by membrane fluidity.[15] For instance, the differential fluidity of the two leaflets can affect the partitioning and orientation of drug molecules, potentially leading to asymmetric effects.[15] Designing drugs that selectively interact with one leaflet or are sensitive to the fluidity state could lead to more targeted therapies.

-

Biomimetic Drug Delivery: Asymmetric liposomes and lipid nanoparticles (LNPs) are emerging as sophisticated drug delivery vehicles.[16][17] By mimicking the natural asymmetry of cell membranes, these carriers can be engineered for enhanced stability, improved drug loading capacity, and specific cell targeting. For example, creating a vesicle with a neutral outer leaflet can improve circulation time and biocompatibility, while a charged inner leaflet can be optimized for encapsulating anionic (e.g., nucleic acids) or cationic drugs.[17]

-

Targeting Asymmetry in Disease: Numerous pathologies, including cancer, neurodegenerative diseases, and infections, are associated with altered membrane lipid asymmetry. Therapies aimed at restoring normal asymmetry or, conversely, exploiting the aberrant asymmetry of diseased cells (e.g., targeting exposed PS on cancer cells) represent promising therapeutic avenues.

Conclusion

The asymmetric arrangement of phospholipids is a cornerstone of plasma membrane architecture and function. This carefully regulated imbalance creates a bilayer with two distinct faces: a robust, ordered outer leaflet that serves as a protective barrier and a fluid, dynamic inner leaflet that acts as a crucible for cellular signaling. The interplay between flippases, floppases, and scramblases that governs this state is not static but is dynamically modulated to control fundamental cellular processes from apoptosis to cell fusion. For researchers and drug developers, appreciating the profound link between phospholipid asymmetry and membrane fluidity is essential. It provides a framework for understanding disease pathology, for designing more effective membrane-active drugs, and for engineering the next generation of intelligent, biomimetic drug delivery systems.

References

- 1. Lipid asymmetry and membrane trafficking: Transbilayer distribution of structural phospholipids as regulators of exocytosis and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

- 5. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional consequences of reversible lipid asymmetry in living membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The asymmetric plasma membrane—A composite material combining different functionalities? Balancing Barrier Function and Fluidity for Effective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. pnas.org [pnas.org]

- 10. Cell membranes sustain phospholipid imbalance via cholesterol asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to MLPC and Phase Transitions

1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is an asymmetric phosphatidylcholine, a class of phospholipids (B1166683) that are fundamental components of biological membranes.[1][2] Its structure, featuring a saturated myristoyl chain (14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (18:2) at the sn-2 position, results in unique packing properties within a lipid bilayer. This structural asymmetry significantly influences the temperature at which the lipid assembly transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This phase transition temperature is a critical parameter in drug delivery systems, as it affects the stability, permeability, and release characteristics of liposomal formulations.

The introduction of unsaturation in one of the acyl chains, as seen in MLPC, generally lowers the phase transition temperature, leading to increased membrane fluidity.[]

Comparative Phase Transition Data

To provide a predictive context for the thermal behavior of MLPC, the following table summarizes the experimentally determined phase transition temperatures of structurally similar phosphatidylcholines. The data highlights the influence of acyl chain length and saturation on the Tm.

| Phospholipid | sn-1 Acyl Chain | sn-2 Acyl Chain | Phase Transition Temperature (Tm) (°C) |

| 1,2-Dimyristoyl-sn-glycero-3-PC (DMPC) | Myristoyl (14:0) | Myristoyl (14:0) | 24 |

| 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) | Palmitoyl (16:0) | Palmitoyl (16:0) | 41 |

| 1,2-Distearoyl-sn-glycero-3-PC (DSPC) | Stearoyl (18:0) | Stearoyl (18:0) | 55 |

| 1-Palmitoyl-2-Linoleoyl-sn-glycero-3-PC (PLPC) | Palmitoyl (16:0) | Linoleoyl (18:2) | -19.5[] |

| 1-Stearoyl-2-Linoleoyl-sn-glycero-3-PC (SLPC) | Stearoyl (18:0) | Linoleoyl (18:2) | -13.7[] |

| 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (POPC) | Palmitoyl (16:0) | Oleoyl (18:1) | -2 |

Data compiled from various sources.[][4][5]

Based on the trend of decreasing Tm with the introduction of a polyunsaturated linoleoyl chain, it is anticipated that the phase transition temperature of this compound will be significantly below 0°C, likely in a range similar to or slightly lower than that of PLPC and SLPC.

Experimental Determination of Phase Transition Temperature

The primary technique for determining the phase transition temperature of lipid bilayers is Differential Scanning Calorimetry (DSC).[6][7][8] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

Detailed Differential Scanning Calorimetry (DSC) Protocol for Liposome (B1194612) Analysis

This protocol outlines the steps for determining the phase transition temperature of liposomes composed of this compound.

1. Materials and Reagents:

- This compound (MLPC) powder

- Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

- Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

- Nitrogen gas source

- High-purity water

2. Liposome Preparation (Thin-Film Hydration Method):

- Dissolution: Dissolve a known quantity of MLPC in the organic solvent in a round-bottom flask.

- Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, rotating the flask to form a thin, uniform lipid film on the inner surface.

- Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

- Hydration: Add the buffer solution to the flask and hydrate (B1144303) the lipid film by gentle agitation at a temperature above the expected phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

- (Optional) Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size.

3. DSC Analysis:

- Sample Preparation: Accurately transfer a known amount of the liposome suspension into a DSC sample pan. An equal volume of the buffer solution is placed in a reference pan.

- Instrument Setup:

- Equilibrate the DSC instrument at the starting temperature.

- Set the desired heating and cooling rates (e.g., 1-5°C/min).

- Define the temperature range for the scan, ensuring it encompasses the expected phase transition.

- Thermal Scanning:

- Perform an initial heating and cooling cycle to ensure thermal history consistency.

- Record the heat flow as a function of temperature during a controlled heating scan. The phase transition will appear as an endothermic peak on the thermogram.

- Data Analysis:

- The peak temperature of the endotherm corresponds to the main phase transition temperature (Tm).

- The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. amsbio.com [amsbio.com]

- 2. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 8. ucm.es [ucm.es]

Biophysical Characteristics of Lipid Bilayers Containing 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biophysical characteristics of lipid bilayers incorporating 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC), a lysophospholipid of significant interest in cell biology and drug delivery research. The inclusion of MLPC, with its single acyl chain, imparts unique properties to phospholipid bilayers, influencing their structure, dynamics, and function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these effects.

Core Biophysical Characteristics